molecular formula C15H15N5 B2951683 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine CAS No. 685107-50-0

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2951683
CAS No.: 685107-50-0
M. Wt: 265.32
InChI Key: HXBMVLPPSNOCHT-RMKNXTFCSA-N
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Description

5,7-Dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine is a tetrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic structure with a tetrazole ring and a pyrimidine core. Key structural features include:

  • 5,7-dimethyl groups on the pyrimidine ring.
  • An (E)-3-phenylprop-2-enyl (cinnamyl) substituent at position 4. This compound belongs to a class of heterocycles known for diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-11-14(10-6-9-13-7-4-3-5-8-13)12(2)20-15(16-11)17-18-19-20/h3-9H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBMVLPPSNOCHT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NN=NN12)C)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NN=NN12)C)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the tetrazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The phenylpropenyl group is then introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, which requires palladium catalysts and specific reaction conditions to ensure the correct (E)-configuration.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific biological targets can be harnessed to design drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound may be used as a building block for the synthesis of materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its biological activity, which can be elucidated through biochemical and structural studies.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely follows solvent-free multicomponent routes similar to other tetrazolo[1,5-a]pyrimidines, but the cinnamyl group may require specialized aldehydes or coupling reagents .

Key Observations :

  • The cinnamyl substituent may enhance antitumor activity by improving membrane permeability or targeting kinases, though direct data on the target compound’s activity is lacking .
  • Enzyme Inhibition : Substituents like 4-methylphenyl (in 7-(4-methylphenyl)tetrazolo[1,5-a]pyrimidine) show moderate α-glucosidase inhibition, suggesting that hydrophobic groups at position 7 are critical for enzyme binding .
2.3 Physicochemical and Stability Comparisons
  • Solubility: 5,7-Dimethyltetrazolo[1,5-a]pyrimidine derivatives are generally poorly soluble in polar solvents (e.g., water, ethanol) but soluble in acetic acid when heated . The cinnamyl group in the target compound may further reduce aqueous solubility due to increased hydrophobicity.
  • Tautomerism : Derivatives like 5-trifluoromethyltetrazolo[1,5-a]pyrimidine exist in azide-tetrazole equilibria, but bulky substituents (e.g., cinnamyl) likely stabilize the tetrazole form, enhancing metabolic stability .

Biological Activity

5,7-Dimethyl-6-[(E)-3-phenylprop-2-enyl]tetrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the larger family of tetrazolo[1,5-a]pyrimidines, which are known for their potential therapeutic applications in various medical fields.

Chemical Structure

The compound's chemical formula is C15H15N5\text{C}_{15}\text{H}_{15}\text{N}_5, and its structure features a tetrazole ring fused to a pyrimidine moiety with specific substituents that may influence its biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of tetrazolo[1,5-a]pyrimidines exhibit significant anticonvulsant properties. For instance, similar compounds have been evaluated using the maximal electroshock (MES) test, showing promising results against seizures. The structure-activity relationship suggests that modifications at specific positions on the pyrimidine ring enhance anticonvulsant efficacy .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have demonstrated antimicrobial activity. The presence of the tetrazole ring is believed to contribute to this activity by interacting with microbial enzymes or cellular structures. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrimidine derivatives. The mechanism often involves the inhibition of DNA synthesis or interference with cell division processes. Compounds similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects and potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class are significant. Research indicates that certain substitutions on the pyrimidine ring can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in several studies, suggesting a beneficial role in conditions like arthritis and other inflammatory disorders .

Study 1: Anticonvulsant Testing

A study focused on synthesizing new tetrazolo[1,5-a]pyrimidines and evaluating their anticonvulsant activity through the MES test revealed that certain derivatives had an ED50 comparable to established anticonvulsants like carbamazepine and valproate. This indicates the potential for developing new therapeutic options for epilepsy treatment.

Study 2: Antimicrobial Evaluation

Another research effort involved testing a series of pyrimidine derivatives against common pathogens. Results showed that modifications at the 6-position significantly increased antibacterial activity against Gram-positive bacteria. The findings suggest a pathway for designing more effective antimicrobial agents based on this scaffold.

Data Table: Summary of Biological Activities

Biological Activity Activity Type Reference
AnticonvulsantSignificant
AntimicrobialModerate
AntitumorPromising
Anti-inflammatoryNotable

Q & A

Q. Basic

  • 1H/13C NMR : Assign signals based on substituent positions. For example:
    • Methyl groups (δ 2.1–2.5 ppm for 5,7-dimethyl) .
    • (E)-3-phenylprop-2-enyl protons (δ 6.5–7.5 ppm, coupling constant J ≈ 16 Hz for trans double bond) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) or nitrile (C≡N, ~2200 cm⁻¹) groups if present .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives with trifluoromethyl groups) .
  • Elemental Analysis : Validate C/H/N content (±0.3% deviation from theoretical values) .

What safety protocols are critical when handling tetrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods when working with volatile reagents (e.g., POCl₃) .
  • Waste Management : Segregate halogenated byproducts and dispose via certified hazardous waste services .

How can reaction conditions be optimized to improve yields of tetrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, pyridine) enhance cyclization efficiency .
  • Catalysts : Sodium acetate in acetic acid/acetic anhydride mixtures improve cyclization rates .
  • Temperature/Time : Refluxing for 6–12 hours balances yield and purity .
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .

How do researchers resolve contradictions in reported melting points or spectral data?

Q. Advanced

  • Purity Assessment : Validate via HPLC (≥95% purity) to rule out impurities affecting melting points .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms .
  • Cross-Technique Validation : Correlate NMR/IR data with X-ray crystallography (e.g., boat conformation in pyrimidine rings) .

What strategies are used to design derivatives for specific biological targets (e.g., enzyme inhibition)?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups enhance bioactivity) .
  • Docking Studies : Use computational tools (e.g., AutoDock) to predict binding affinity to targets like Trk kinases .
  • Enzymatic Assays : Test IC₅₀ values against purified enzymes (e.g., serine/threonine kinases) .

How are multi-component reactions applied in synthesizing complex tetrazolo[1,5-a]pyrimidine derivatives?

Q. Advanced

  • One-Pot Synthesis : Combine aminopyrazoles, aldehydes, and 1,3-dicarbonyl equivalents in aqueous KHSO₄ for regioselective products .
  • Heterocycle Fusion : Use 5-benzofuran-2-yl-3-hydroxypropenone with diazonium salts to form thieno[2,3-b]pyridine hybrids .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • LogP Calculations : Use software like ChemAxon to estimate partition coefficients (e.g., LogP ≈ 3.0 for 5,7-dimethyl derivatives) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

How is regioselectivity controlled during substitution reactions on the pyrimidine core?

Q. Advanced

  • Directing Groups : Electron-withdrawing groups (e.g., cyano) at position 6 direct electrophiles to position 7 .
  • Microwave-Assisted Synthesis : Enhances selectivity for kinetically favored products .

What analytical challenges arise in characterizing high-molecular-weight derivatives?

Q. Advanced

  • High-Resolution MS (HRMS) : Resolve isotopic patterns for exact mass determination (e.g., Q-TOF instruments) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .

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